N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a phenylsulfonyl group attached to a propanamide backbone. Its unique structure makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Benzoylation: The addition of a benzoyl group to the brominated compound.
Sulfonylation: The attachment of a phenylsulfonyl group to the intermediate product.
Amidation: The final step involves the formation of the propanamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-bromophenyl)-2-(1-piperidinyl)propanamide
- N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide
- N-(2-benzoyl-4-bromophenyl)methanesulfonamide
Uniqueness
N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-benzoyl-4-bromophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-29(27,28)18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCNIGALOBDJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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